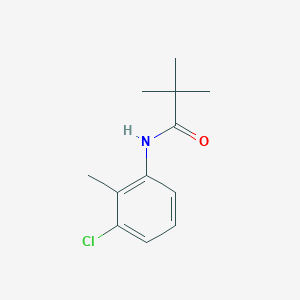

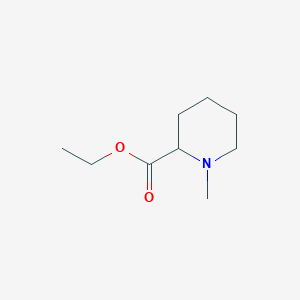

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide” is a chemical compound. However, there is limited information available about this specific compound . It’s important to note that the information available might not be directly related to the exact compound but to similar compounds or compounds that have the specified group in their structure .

Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide” is not explicitly mentioned in the search results. However, a related compound, N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide, has a molecular formula of C17H27ClN2O .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Researchers have explored its potential as an antimicrobial agent.

Drug Development

Thiazole derivatives play a crucial role in drug discovery. Compounds derived from thiazole scaffolds have yielded drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Ritonavir (antiretroviral). Additionally, thiazole-based drugs show promise in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .

Nitazoxanide Synergy

Nitazoxanide, an antimicrobial drug, demonstrates synergy with N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine when administered with omeprazole. This combination effectively targets H. pylori infections without cross-resistance to metronidazole .

Anti-Inflammatory Properties

Darbufelone, a marketed anti-inflammatory drug, contains a thiazole scaffold similar to our compound. It inhibits lung cancer cell growth and shows promise in treating inflammatory conditions .

Chlorine’s Influence

The presence of chlorine in low molecular weight compounds significantly affects their biological activity. Altering the electrophilicity of carbon in C-Cl bonds can lead to diverse pharmacological effects .

Derivatives Exploration

Researchers have synthesized various derivatives of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide, modifying the benzamide ring with different substituents (e.g., methoxy, methyl, nitro, and chloro groups). These derivatives may exhibit unique properties and applications .

Wirkmechanismus

Target of Action

Similar compounds have been found to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 and Enoyl-[acyl-carrier-protein] reductase [NADH] in humans. These enzymes play crucial roles in steroid hormone biosynthesis and fatty acid elongation, respectively.

Biochemical Pathways

Given the targets of similar compounds, it can be speculated that this compound may influence thesteroid hormone biosynthesis and fatty acid elongation pathways .

Result of Action

Based on the targets of similar compounds, it can be inferred that this compound may alter the levels of certain steroid hormones and fatty acids in the body .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVJHVGXBACZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400817 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

CAS RN |

114153-36-5 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

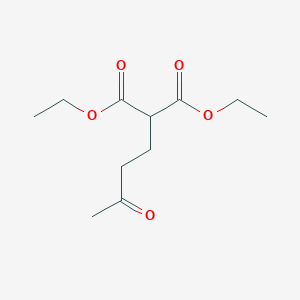

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)